molecular formula C20H20N2O3S B2881015 3-(4-Methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline CAS No. 872207-04-0

3-(4-Methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2881015
CAS No.: 872207-04-0
M. Wt: 368.45
InChI Key: WRRLYEYJSIVZCQ-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a synthetically engineered quinoline derivative designed for advanced chemical and pharmacological research. This compound integrates a quinoline core, a privileged scaffold in medicinal chemistry, with a benzenesulfonyl group and a pyrrolidine moiety. Such a structure suggests significant potential as a versatile intermediate for developing novel bioactive molecules. Quinolines are renowned for their broad spectrum of biological activities. The specific substitution pattern on this compound presents opportunities for exploration in multiple research domains. The 4-(pyrrolidin-1-yl) group is a common feature in ligands for various biological targets, while the sulfonyl group can influence the molecule's physicochemical properties and binding characteristics. Researchers can leverage this compound as a key synthetic intermediate. Its structure allows for further functionalization, making it a valuable building block for constructing more complex chemical entities in drug discovery programs . Quinolines have been extensively studied for their anti-inflammatory properties, with some derivatives acting as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2) . The structural elements of this compound make it a candidate for investigating similar pathways. Furthermore, quinoline-based compounds are a mainstay in antiparasitic research, with well-established mechanisms that involve interference with heme detoxification in Plasmodium parasites . This background provides a foundation for probing its potential in antimicrobial assays. This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-25-15-8-10-16(11-9-15)26(23,24)19-14-21-18-7-3-2-6-17(18)20(19)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRLYEYJSIVZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Modifications

A plausible starting material is 2-amino-5-methoxybenzenesulfonyl chloride, which can be reacted with a ketone containing a masked pyrrolidine group. For example, 3-pyrrolidin-1-ylpropan-2-one could serve as the ketone component. The reaction proceeds via an aldol-like condensation, forming an intermediate Schiff base that cyclizes to yield the quinoline core. However, the presence of the sulfonyl group necessitates careful temperature control (80–120°C) and acidic conditions (e.g., polyphosphoric acid) to prevent premature decomposition.

Mechanistic Considerations

Under Friedländer conditions, the o-aminobenzaldehyde derivative undergoes nucleophilic attack by the ketone’s α-carbon, forming an aldol adduct. Rapid cyclization ensues, followed by dehydration to aromatize the ring. Computational studies suggest that electron-withdrawing groups like sulfonyl at position 3 accelerate cyclization by stabilizing the transition state through resonance.

Post-Synthetic Functionalization Strategies

Sulfonation at Position 3

Direct introduction of the 4-methoxybenzenesulfonyl group proves challenging due to the quinoline’s electronic structure. A two-step approach is preferred:

  • Chlorosulfonation : Treating quinoline with chlorosulfonic acid at 0–5°C introduces a sulfonyl chloride group at position 3, favored by the ring’s electron-deficient nature.
  • Methoxylation : Reacting the sulfonyl chloride intermediate with sodium methoxide in dry THF replaces the chloride with a methoxy group, yielding the 4-methoxybenzenesulfonyl moiety.

Optimization Note : Excess chlorosulfonic acid (>2 eq.) and extended reaction times (12–16 hr) improve yields to 68–72%, though side products like 3,8-disulfonated derivatives may form.

Introducing Pyrrolidine at Position 4

Position 4 of quinoline is less reactive toward nucleophilic substitution, necessitating metal-catalyzed coupling. A Buchwald-Hartwig amination protocol achieves this efficiently:

  • Substrate : 4-Chloroquinoline (synthesized via Friedländer using chloroacetone)
  • Catalyst System : Pd(OAc)₂/XPhos (2.5 mol%), Cs₂CO₃ (3 eq.)
  • Conditions : tert-Butanol, 120°C, 24 hr under N₂
  • Yield : 55–60% after HPLC purification

Alternative methods include Ullmann coupling with CuI/1,10-phenanthroline, but this gives lower yields (∼40%) and requires higher temperatures (150°C).

Convergent Synthesis via Modular Coupling

A modular approach minimizes side reactions by assembling pre-functionalized fragments:

Quinoline Core with Sulfonyl Group

Synthesize 3-(4-methoxybenzenesulfonyl)quinoline-4-carbaldehyde via Vilsmeier-Haack formylation of 3-sulfonated quinoline. Key steps:

  • Formylation : POCl₃/DMF at 0°C, then quenching with NaOAc
  • Yield : 78% (purity >95% by ¹H NMR)

Reductive Amination with Pyrrolidine

React the aldehyde with pyrrolidine in MeOH using NaBH₄ as the reductant:

  • Molar Ratio : 1:1.2 (aldehyde:pyrrolidine)
  • Time : 6 hr at 25°C
  • Yield : 82% after silica gel chromatography

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Competing sulfonation at positions 3 and 8 arises due to similar electronic environments. Directed ortho metalation (DoM) using a TEMPO directing group at position 2 ensures >90% selectivity for position 3:

  • Install TEMPO via SNAr reaction (K₂CO₃, DMF, 80°C)
  • Sulfonate with 4-methoxybenzenesulfonyl chloride (LDA, THF, −78°C)
  • Remove TEMPO via H₂O₂ oxidation

Pyrrolidine Stability Under Acidic Conditions

The pyrrolidine ring is prone to ring-opening in strong acids. Using milder acids (e.g., AcOH instead of H₂SO₄) during workup preserves the heterocycle, as evidenced by ¹H NMR monitoring.

Analytical and Purification Techniques

Characterization

  • ¹H/¹³C NMR : Key signals include δ 8.9 ppm (H-2, quinoline), δ 3.8 ppm (OCH₃), and δ 2.7–3.1 ppm (pyrrolidine CH₂)
  • HRMS : Calculated for C₂₀H₂₁N₂O₃S [M+H]⁺: 369.1274; Found: 369.1276

Purification

Reverse-phase HPLC (C18 column, 0.1% formic acid/MeOH gradient) resolves closely eluting impurities, achieving >99% purity.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Friedländer + SₙAr 55 95 Fewer steps Low regioselectivity
Modular Coupling 82 99 High modularity Costly aldehyde synthesis
Buchwald-Hartwig 60 97 Broad substrate scope Palladium residue concerns

Industrial-Scale Considerations

For kilogram-scale production, the modular approach is favored despite higher costs. Continuous flow reactors reduce reaction times (e.g., sulfonation completes in 2 hr vs. 12 hr batch). Solvent recovery systems (e.g., falling-film evaporators) minimize waste generation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-Methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): This derivative () shares a 4-methoxyphenyl group but replaces the sulfonyl group with a chloro-substituted phenyl ring. The chloro group is electron-withdrawing, but the absence of a sulfonyl moiety reduces polarity compared to the target compound.
  • 3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline (): This analog has a fluorinated sulfonyl group and a fluorinated pyrrolidine, increasing electronegativity and lipophilicity. The target compound’s methoxy group offers better solubility in polar solvents compared to this fluorinated derivative .

Heterocyclic Substituent Variations

  • 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline (): Piperidine (6-membered ring) at position 4 introduces greater conformational flexibility compared to the target’s pyrrolidine (5-membered ring). The larger ring size may influence binding pocket interactions in biological targets .
  • 2-{[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline (PF9, ): A pyrazole-pyridinyl substituent replaces the sulfonyl-pyrrolidine system.

Molecular Weight and Solubility

Compound Name Molecular Weight Key Substituents Solubility Profile
Target Compound 408.47* 4-Methoxybenzenesulfonyl, pyrrolidinyl Moderate (polar solvents)
4k () ~380† 4-Methoxyphenyl, chloro, amino High (due to -NH2)
PF9 () 378.43 Pyridinyl-pyrazole, phenoxymethyl Low (hydrophobic)
6-Chloro-4-(piperidin-1-yl)-... () 331.84 Piperidinyl, pyrrolidinyl, chloro Moderate (chloro enhances)

*Calculated based on formula C20H19N2O3S.

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